4,5-dibromopyrimidin-2-amine
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Overview
Description
4,5-Dibromopyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine atoms at positions 4 and 5 of the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromopyrimidin-2-amine can be synthesized through various methods. One common approach involves the bromination of pyrimidin-2-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromopyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is pyrimidin-2-amine.
Scientific Research Applications
4,5-Dibromopyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromopyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound.
Comparison with Similar Compounds
4,5-Dibromopyrimidin-2-amine can be compared with other brominated pyrimidines such as 2,4-dibromopyrimidine and 2,5-dibromopyrimidine. While all these compounds share a similar core structure, the position of the bromine atoms can significantly influence their reactivity and applications. For example:
2,4-Dibromopyrimidine: Often used in the synthesis of pharmaceuticals and agrochemicals.
2,5-Dibromopyrimidine: Used as an intermediate in organic synthesis and material science.
Properties
CAS No. |
2624139-53-1 |
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Molecular Formula |
C4H3Br2N3 |
Molecular Weight |
252.9 |
Purity |
95 |
Origin of Product |
United States |
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